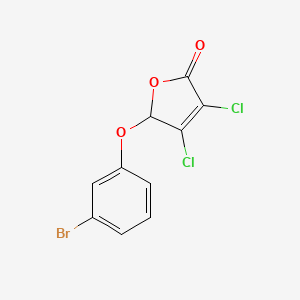

2(5H)-Furanone, 5-(3-bromophenoxy)-3,4-dichloro-

CAS No.: 647832-04-0

Cat. No.: VC16889371

Molecular Formula: C10H5BrCl2O3

Molecular Weight: 323.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 647832-04-0 |

|---|---|

| Molecular Formula | C10H5BrCl2O3 |

| Molecular Weight | 323.95 g/mol |

| IUPAC Name | 2-(3-bromophenoxy)-3,4-dichloro-2H-furan-5-one |

| Standard InChI | InChI=1S/C10H5BrCl2O3/c11-5-2-1-3-6(4-5)15-10-8(13)7(12)9(14)16-10/h1-4,10H |

| Standard InChI Key | YDGDKQDWTINIEA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Br)OC2C(=C(C(=O)O2)Cl)Cl |

Introduction

Chemical Structure and Properties

Molecular Configuration

The compound’s molecular formula is , with a molar mass of 323.95 g/mol. Its IUPAC name, 2-(3-bromophenoxy)-3,4-dichloro-2H-furan-5-one, reflects the substitution pattern:

-

3-Bromophenoxy group: Introduces steric bulk and electron-withdrawing effects.

-

Dichloro substituents: Enhance electrophilicity at C3 and C4, facilitating nucleophilic substitutions.

-

γ-Lactone ring: Imparts strain, increasing reactivity toward ring-opening reactions .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 323.95 g/mol |

| CAS Registry | 647832-04-0 |

| XLogP3 | 3.2 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Production

Synthetic Pathways

The synthesis typically involves a multi-step approach:

-

Halogenation of Furanone Precursors: Mucochloric acid (3,4-dichloro-2(5H)-furanone) serves as a starting material, reacting with 3-bromophenol under acid catalysis to introduce the phenoxy group .

-

Optimization of Reaction Conditions:

Table 2: Key Synthetic Parameters

| Parameter | Condition |

|---|---|

| Starting Material | Mucochloric acid |

| Phenol Derivative | 3-Bromophenol |

| Catalyst | |

| Temperature | 80–110°C |

| Yield | 70–85% |

Chemical Reactivity

Nucleophilic Substitutions

The dichloro substituents at C3 and C4 undergo regioselective reactions:

-

Suzuki-Miyaura Coupling: With arylboronic acids () and , the C4 chlorine is replaced by an aryl group, yielding 3-chloro-4-aryl derivatives (60–70% yield).

-

Hydrogenolysis: Catalytic hydrogenation () cleaves the C–O bond, producing 3,4-dichloro-5-hydroxy-2(5H)-furanone and bromobenzene.

Radical Reactions

Under radical initiators (e.g., AIBN), the compound participates in atom-transfer processes:

This pathway enables alkylation at C3 or C4, forming branched derivatives.

Biological Activity

Antimicrobial Effects

Studies on structural analogues demonstrate potent biofilm disruption:

-

Staphylococcus aureus: 3,4-Dichloro-5-phenoxy derivatives reduce biofilm biomass by 60% at 10 µg/mL, comparable to vancomycin .

Comparison with Structural Analogues

Halogenation Effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume